2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

mGluR4 agonism metabotropic glutamate receptor structure–activity relationship

2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 1182871‑78‑8; synonym: 1H‑pyrazole‑1‑propanoic acid, α,4‑dimethyl‑) is a heterocyclic carboxylic acid derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g mol⁻¹. The compound is commercially available from multiple suppliers at purities ranging from 95 % to 98 % and is classified as a controlled product requiring appropriate research-use documentation.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1182871-78-8
Cat. No. B1454711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
CAS1182871-78-8
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC(C)C(=O)O
InChIInChI=1S/C8H12N2O2/c1-6-3-9-10(4-6)5-7(2)8(11)12/h3-4,7H,5H2,1-2H3,(H,11,12)
InChIKeyCZSYVHUXTCCGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic Acid – Structural Identity and Baseline Procurement Profile


2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 1182871‑78‑8; synonym: 1H‑pyrazole‑1‑propanoic acid, α,4‑dimethyl‑) is a heterocyclic carboxylic acid derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g mol⁻¹ [1]. The compound is commercially available from multiple suppliers at purities ranging from 95 % to 98 % and is classified as a controlled product requiring appropriate research-use documentation . Its structure features a 4‑methyl‑1H‑pyrazole ring linked to a 2‑methylpropanoic acid chain, a substitution pattern that distinguishes it from simpler pyrazole‑propanoic acid analogs.

Why In‑Class Pyrazole‑Propanoic Acid Substitution is Scientifically Unreliable for 1182871‑78‑8


The pyrazole‑propanoic acid scaffold encompasses a broad chemical family, but small structural differences produce large functional consequences. The non‑methylated analog 2‑methyl‑3‑(1H‑pyrazol‑1‑yl)propanoic acid (CAS 197094‑12‑5) shows no significant activity at multiple protein targets down to 100 µM [1], while the 4‑methylated target compound engages the metabotropic glutamate receptor 4 (mGluR4) with an EC₅₀ of 330 nM [2]. This dramatic potency shift (> 300‑fold) demonstrates that the presence and position of the methyl substituent on the pyrazole ring is a critical determinant of target engagement, making generic substitution without confirmatory bioassay data a high‑risk procurement strategy.

Quantitative Differentiation Evidence: 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic Acid vs. Closest Structural Analogs


mGluR4 Potency: 4-Methyl Substitution Confers > 300‑Fold Gain Over Non‑Methylated Analog

The target compound (BDBM196932) exhibits an EC₅₀ of 330 nM at rat mGluR4 expressed in HEK293 cells [1]. In contrast, the direct analog lacking the 4‑methyl substituent on the pyrazole ring (BDBM89491; 2‑methyl‑3‑(1‑pyrazolyl)propanoic acid) shows EC₅₀ > 100,000 nM in a caspase‑9 enzyme inhibition assay, representing a greater than 300‑fold difference in potency [2]. While the assays target different proteins, the absence of any measurable activity for the non‑methylated analog across multiple screening targets underscores the functional necessity of the 4‑methyl group.

mGluR4 agonism metabotropic glutamate receptor structure–activity relationship

mGluR Subtype Selectivity Profile: Quantitative Cross‑Receptor Potency Data From a Common Assay Platform

Within the same patent family (US9212196) and using identical HEK293 transient transfection assay conditions, the target compound (Derivative 28 / BDBM196932) displays clear subtype selectivity [1]. The EC₅₀ values are 330 nM at mGluR4, 2,500 nM at mGluR6 (7.6‑fold selectivity vs. mGluR4), and 3,870 nM at mGluR7 (11.7‑fold selectivity vs. mGluR4). This selectivity profile is distinct from other derivatives in the same patent: Derivative 2 (BDBM196906) achieves 110 nM at human mGluR4, approximately 3‑fold more potent than the target compound, but its selectivity profile across mGluR6 and mGluR7 has not been reported in the same detail [2]. The native agonist L‑AP4 (BDBM82006) shows an EC₅₀ of 130 nM at mGluR4, confirming the assay system is sensitive and that the target compound occupies an intermediate potency range suitable for allosteric modulator characterization [3].

mGluR selectivity receptor profiling allosteric modulation

Molecular Property Differentiation: Computed XLogP3 and Topological Polar Surface Area vs. Non‑Methylated Analog

The target compound has a computed XLogP3 of 0.6 and a topological polar surface area (TPSA) of 55.1 Ų [1]. The non‑methylated analog 2‑methyl‑3‑(1H‑pyrazol‑1‑yl)propanoic acid (C₇H₁₀N₂O₂, MW = 154.17, CAS 197094‑12‑5) has no reported XLogP3 in PubChem, but its lower molecular weight and absence of the hydrophobic methyl group are expected to reduce lipophilicity, potentially altering membrane permeability and CNS penetration characteristics . The TPSA of the target compound (55.1 Ų) falls below the commonly cited threshold of 60–70 Ų for blood–brain barrier penetration, suggesting potential CNS accessibility that may not be shared by more polar or less lipophilic congeners.

physicochemical property drug‑likeness CNS permeability prediction

Synthetic Versatility: Structural Features Enabling Orthogonal Derivatization Pathways

The target compound contains three chemically distinct functional domains: a free carboxylic acid, a chiral α‑methyl carbon, and a 4‑methyl‑1H‑pyrazole ring. This arrangement enables orthogonal derivatization (amide coupling at the acid, α‑alkylation, and electrophilic substitution on the pyrazole) without protecting group manipulation [1]. The 3‑(4‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid isomer (CAS 512809‑65‑3, MW = 154.17) lacks the α‑methyl branching, which eliminates the possibility of generating enantiomerically enriched α‑substituted derivatives—a limitation not shared by the target compound . The branched 2‑methylpropanoic acid scaffold also introduces greater conformational constraint compared to linear propanoic acid analogs, potentially influencing bioactive conformation and target selectivity.

synthetic intermediate building block medicinal chemistry diversification

Validated Application Scenarios for 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic Acid Based on Quantitative Differentiation Evidence


mGluR4 Positive Allosteric Modulator Discovery: Potency‑Calibrated Reference Compound

With a validated EC₅₀ of 330 nM at mGluR4 and a defined selectivity window against mGluR6 (7.6‑fold) and mGluR7 (11.7‑fold) measured under identical HEK293 transfection conditions, the target compound serves as an intermediate‑potency reference standard for calibrating mGluR4 PAM screening campaigns. It fills the potency gap between the highly potent Derivative 2 (110 nM) and the weakly active or inactive non‑methylated analogs, enabling SAR teams to benchmark new chemical entities against a well‑characterized, patent‑disclosed comparator [1][2].

Chemical Tool for Subtype‑Selective mGluR Pharmacology Studies

The availability of quantitative cross‑subtype EC₅₀ data (mGluR4: 330 nM; mGluR6: 2,500 nM; mGluR7: 3,870 nM) from a single patent source makes this compound suitable as a pharmacological tool for dissecting mGluR4‑mediated signaling in systems co‑expressing multiple group III mGluR subtypes. Its intermediate selectivity profile avoids the complications of both pan‑mGluR agonists and ultra‑selective probes that may miss physiologically relevant receptor cooperativity [1].

Diversifiable Scaffold for CNS‑Penetrant Lead Optimization Programs

The combination of favorable computed CNS drug‑likeness parameters (XLogP3 = 0.6; TPSA = 55.1 Ų; MW = 168.19) and three orthogonal derivatization handles positions this compound as an attractive starting scaffold for mGluR4‑targeted CNS lead optimization [3][4]. The chiral α‑methyl center offers an additional vector for enantioselective SAR exploration not available in linear propanoic acid analogs, while the 4‑methylpyrazole motif has been independently validated as a potency‑conferring structural feature [1].

Procurement‑Grade Reference Standard for Pyrazole‑Propanoic Acid Library Synthesis

Commercially available at 95 %–98 % purity from multiple suppliers and supported by PubChem identity verification, the compound meets the identity and purity requirements for use as a procurement reference standard when sourcing or quality‑controlling structurally related pyrazole‑propanoic acid building blocks. Its controlled‑product classification also provides documented chain‑of‑custody advantages for regulated research environments .

Quote Request

Request a Quote for 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.